molecular formula C17H13N3O2 B2978364 N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide CAS No. 1241251-01-3

N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide

Cat. No. B2978364
CAS RN: 1241251-01-3
M. Wt: 291.31
InChI Key: LFNQBYVXTXOKAP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, commonly known as CADA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CADA is a small molecule that has shown promising results in various studies as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of CADA is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, CADA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism.
Biochemical and Physiological Effects:
CADA has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, and activate the AMPK pathway. Additionally, CADA has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CADA in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. Additionally, CADA has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. One limitation of using CADA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use.

Future Directions

There are many potential future directions for the study of CADA. One area of interest is the development of CADA-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CADA and to optimize its use as a therapeutic agent. Finally, the development of new synthetic methods for CADA may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of CADA involves the reaction of 9-oxo-9,10-dihydroacridine-10-carboxylic acid with cyanomethyl acetamide in the presence of a suitable catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

CADA has shown potential applications in various areas of scientific research. It has been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, CADA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.

properties

IUPAC Name

N-(cyanomethyl)-2-(9-oxoacridin-10-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-9-10-19-16(21)11-20-14-7-3-1-5-12(14)17(22)13-6-2-4-8-15(13)20/h1-8H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNQBYVXTXOKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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